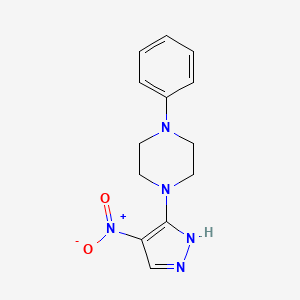
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group attached to the pyrazole ring and a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine typically involves the reaction of 4-nitro-1H-pyrazole with 4-phenylpiperazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dichloromethane.
Cyclization: Catalysts such as Lewis acids, solvents like toluene or xylene.
Major Products Formed
Reduction: 1-(4-amino-1H-pyrazol-5-yl)-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.
Scientific Research Applications
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenylpiperazine moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitro-1H-pyrazol-5-yl)ethanone: Similar structure with an ethanone group instead of a phenylpiperazine moiety.
4-nitro-1H-pyrazole: The core structure without the phenylpiperazine group.
4-phenylpiperazine: The piperazine ring with a phenyl group but without the pyrazole moiety.
Uniqueness
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine is unique due to the combination of the nitro-pyrazole and phenylpiperazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N5O2 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(4-nitro-1H-pyrazol-5-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C13H15N5O2/c19-18(20)12-10-14-15-13(12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) |
InChI Key |
GOWADRRPIBWCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















